N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide

Description

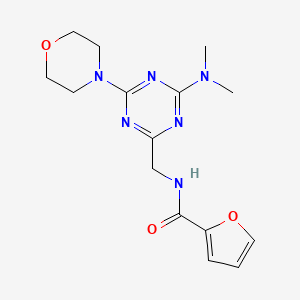

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a triazine-based compound featuring a morpholino group at position 6, a dimethylamino group at position 4, and a furan-2-carboxamide moiety linked via a methyl group. However, direct data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O3/c1-20(2)14-17-12(10-16-13(22)11-4-3-7-24-11)18-15(19-14)21-5-8-23-9-6-21/h3-4,7H,5-6,8-10H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLVZGQMQGAZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide typically involves the acylation of amines with 2-furoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carboxamide derivatives .

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Antitumor Research

Compound H10

(E)-N-(3-((4-(5-((dimethylamino)methyl)thiophen-2-yl)-6-morpholino-1,3,5-triazin-2-yl)oxy)phenyl)but-2-enamide (H10) shares key features with the target compound:

- Core structure: 1,3,5-triazine with a morpholino group at position 4.

- Substituents: A dimethylamino group at position 5 (via a thiophene linker) and an acrylamide moiety.

- Activity : Demonstrated antitumor activity, likely due to kinase inhibition (e.g., EGFR or PI3K) .

| Property | H10 | Target Compound |

|---|---|---|

| Triazine substituents | Morpholino (C6), dimethylamino (C5) | Morpholino (C6), dimethylamino (C4) |

| Linker/Functional group | Thiophene-acrylamide | Furan-carboxamide |

| Biological activity | Antitumor (IC50 values not provided) | Unknown (inferred kinase inhibition) |

Compound WJ111-11

4-(4-(4-(2-Amino-4-(difluoromethyl)pyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)-4-oxobutanamide (WJ111-11) features:

- Core structure: 6-morpholino-1,3,5-triazine with a piperazine linker.

- Substituents : Difluoromethylpyrimidine and a proteolysis-targeting chimera (PROTAC) moiety.

| Property | WJ111-11 | Target Compound |

|---|---|---|

| Triazine substituents | Morpholino (C6), piperazine (C4) | Morpholino (C6), dimethylamino (C4) |

| Functional group | PROTAC-linked pyrimidine | Furan-carboxamide |

| Biological activity | Protein degradation (inferred) | Unknown |

Key Difference : The PROTAC moiety in WJ111-11 enables degradation of specific oncoproteins, a mechanism absent in the target compound.

Agrochemical Analogues

Triflusulfuron Methyl Ester

Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate is a sulfonylurea herbicide with a triazine core.

- Substituents: Dimethylamino (C4), trifluoroethoxy (C6), and sulfonylurea groups.

- Activity : Inhibits acetolactate synthase (ALS) in weeds .

| Property | Triflusulfuron Methyl Ester | Target Compound |

|---|---|---|

| Triazine substituents | Dimethylamino (C4), trifluoroethoxy | Morpholino (C6), dimethylamino (C4) |

| Functional group | Sulfonylurea | Furan-carboxamide |

| Biological activity | Herbicidal | Unknown (potential kinase inhibition) |

Key Difference : The sulfonylurea group in Triflusulfuron enables herbicidal activity, while the target compound’s furan-carboxamide suggests divergent applications.

Biological Activity

The compound N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a complex organic molecule with potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Molecular Characteristics

- Molecular Formula : C${15}$H${20}$N$_{6}$O

- Molecular Weight : Approximately 304.36 g/mol

- Structural Features :

- Triazine core with morpholino and dimethylamino groups

- Furan-2-carboxamide moiety

These characteristics suggest a diverse range of potential interactions with biological targets.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(dimethylamino)-6-morpholino-1,3,5-triazine | Triazine core with morpholine | Anticancer | Lacks indole moiety |

| 2-(1H-indol-3-yl)acetamide | Indole structure only | Antimicrobial | Simpler structure |

| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | No triazine core |

This table highlights how the unique combination of structural elements in this compound may confer distinct biological activities not present in simpler analogs.

Antimicrobial Activity

The indole moiety present in the compound is known for its antimicrobial properties. Indole derivatives have been shown to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. Further studies are needed to elucidate the specific antimicrobial effects of this compound.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The triazine ring can engage in hydrogen bonding and electrostatic interactions with enzymes.

- Receptor Interaction : The morpholino and dimethylamino groups may enhance binding affinity to specific receptors or enzymes involved in disease processes.

Synthesis and Testing

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires careful optimization to maximize yield and purity. Initial microbiological screenings have indicated potential bioactivity, warranting further investigation into its pharmacological applications.

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have shown promising results. For instance, derivatives exhibiting similar structural features have demonstrated significant antitumor activity in xenograft models. These findings suggest that this compound could serve as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.